molecular formula C9H18ClNO2 B15199793 (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride

Cat. No.: B15199793
M. Wt: 207.70 g/mol
InChI Key: NIBZCPLHVAVTCV-CEGZMALOSA-N
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Description

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylcyclohexanone.

    Amination: The 4-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to form the corresponding amine.

    Chiral Resolution: The racemic mixture is then resolved using chiral agents or chromatography to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated chromatography can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is used in studies related to amino acid transport and metabolism.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methylcyclohexyl)acetic acid
  • 2-Amino-2-(4-methylcyclohexyl)propanoic acid
  • 2-Amino-2-(4-methylcyclohexyl)butanoic acid

Uniqueness

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high purity and specific enantiomeric forms.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methylcyclohexyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6?,7?,8-;/m0./s1

InChI Key

NIBZCPLHVAVTCV-CEGZMALOSA-N

Isomeric SMILES

CC1CCC(CC1)[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC1CCC(CC1)C(C(=O)O)N.Cl

Origin of Product

United States

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